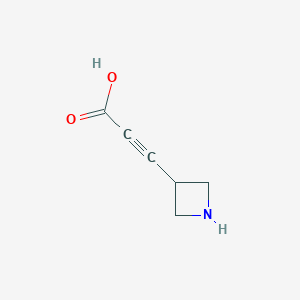
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide: is an organic compound that belongs to the class of acetamides It features a fluorophenyl group, a nitroimidazole moiety, and an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Alkylation: The nitrated imidazole is alkylated with methyl iodide to introduce the methyl group.
Acetamide Formation: The final step involves the reaction of the alkylated nitroimidazole with 4-fluoroaniline and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Formation of N-(4-Aminophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide.
Substitution: Formation of N-(4-Substituted phenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Pharmacology: Research is conducted to explore its potential as an anti-inflammatory and anticancer agent.
Biochemistry: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Chemistry: It is explored for its use in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves:
Molecular Targets: The compound targets microbial enzymes and receptors, disrupting their normal function.
Pathways Involved: It interferes with DNA synthesis and repair in microbial cells, leading to cell death. In cancer cells, it may inhibit specific signaling pathways involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- N-(4-Bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- N-(4-Methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Uniqueness
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its chloro, bromo, and methyl analogs. The fluorine atom can also influence the compound’s lipophilicity and ability to cross cell membranes.
Eigenschaften
Molekularformel |
C12H11FN4O3 |
|---|---|
Molekulargewicht |
278.24 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11FN4O3/c1-8-14-11(17(19)20)6-16(8)7-12(18)15-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,15,18) |
InChI-Schlüssel |
FVWUGSRHTMXBRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN1CC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


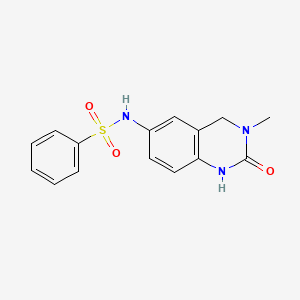
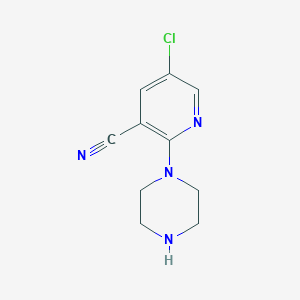

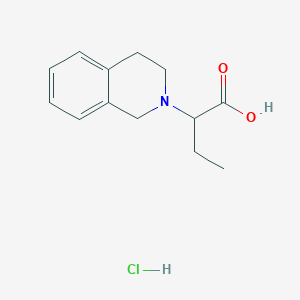
![5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)

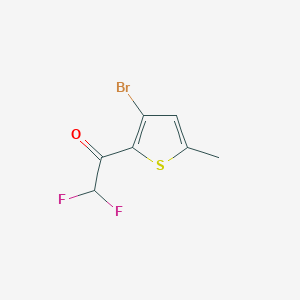

![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)
